molecular formula C9H10FN B12817160 (1R,2R)-2-Fluoro-2-phenylcyclopropanamine CAS No. 810659-17-7

(1R,2R)-2-Fluoro-2-phenylcyclopropanamine

Cat. No.: B12817160
CAS No.: 810659-17-7
M. Wt: 151.18 g/mol
InChI Key: UJTQURLMCYMANH-RKDXNWHRSA-N
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Description

(1R,2R)-2-Fluoro-2-phenylcyclopropan-1-amine is a chiral cyclopropane derivative that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a phenyl group, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of styrene derivatives using diazo compounds in the presence of chiral catalysts. The reaction conditions often include the use of rhodium or copper-based catalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

810659-17-7

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m1/s1

InChI Key

UJTQURLMCYMANH-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Origin of Product

United States

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